N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and an ethyl group. This compound also contains a benzenesulfonamide moiety with additional methyl substitutions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through a cyclization reaction of hydrazine with an appropriate diketone or aldehyde. The bromo and ethyl groups are introduced via halogenation and alkylation reactions, respectively. The final step involves the sulfonamide formation through the reaction of the pyrazole derivative with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of liver alcohol dehydrogenase, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the benzenesulfonamide moiety.
N-ethyl-N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring.
1-Ethyl-3-methyl-4-bromopyrazole: Similar pyrazole structure but different substitution pattern.
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of a substituted pyrazole ring and a benzenesulfonamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N,2,4-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c1-5-19-14(13(16)9-17-19)10-18(4)22(20,21)15-7-6-11(2)8-12(15)3/h6-9H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIZHSHTITYPIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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